molecular formula C26H22ClN3O4 B444329 11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444329
M. Wt: 475.9g/mol
InChI Key: INPCCUYFMCUOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of applications, particularly in medicinal chemistry due to their psychoactive properties

Preparation Methods

The synthesis of 11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the benzodiazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-diamines and ketones.

    Introduction of the chloro-nitro-phenyl group: This step may involve nitration and chlorination reactions on a phenyl ring, followed by coupling with the benzodiazepine core.

    Addition of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction, introducing the methoxy group onto the phenyl ring.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation can convert nitro groups to amines or reduce other functional groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties, particularly its potential as a psychoactive agent or therapeutic compound.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and potential therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines with varying substituents on the aromatic rings. Some examples are:

    Diazepam: A well-known benzodiazepine with different substituents, used primarily as an anxiolytic and muscle relaxant.

    Chlordiazepoxide: Another benzodiazepine with distinct substituents, used for its anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety disorders, with a different substitution pattern on the benzodiazepine core.

The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical and pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C26H22ClN3O4

Molecular Weight

475.9g/mol

IUPAC Name

6-(2-chloro-5-nitrophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H22ClN3O4/c1-34-18-9-6-15(7-10-18)16-12-23-25(24(31)13-16)26(29-22-5-3-2-4-21(22)28-23)19-14-17(30(32)33)8-11-20(19)27/h2-11,14,16,26,28-29H,12-13H2,1H3

InChI Key

INPCCUYFMCUOJH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C2

Origin of Product

United States

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